Methyl 9,10-12,3-diepoxystearate

Catalog No.
S575621
CAS No.
3012-69-9
M.F
C18H32O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 9,10-12,3-diepoxystearate

CAS Number

3012-69-9

Product Name

Methyl 9,10-12,3-diepoxystearate

IUPAC Name

8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H32O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h14-17H,2-13H2,1H3,(H,19,20)

InChI Key

LAIUZQCFIABNDP-UHFFFAOYSA-N

SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)O

Synonyms

methyl 9,10-12,3-diepoxystearate

Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)O

Synthesis and Characterization:

DEOA is a synthetic compound, meaning it is not naturally occurring. It is typically synthesized through the condensation of oleic acid with hydrogen peroxide . Researchers have developed various methods for its synthesis and purification, and various characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, are employed to confirm its structure and purity .

Chemical Properties and Potential Applications:

DEOA possesses unique chemical properties that make it potentially valuable for various scientific research applications. It is a lipid-based epoxy fatty acid ester with two epoxide functionalities, which are three-membered rings containing an oxygen atom bonded to two carbon atoms . These epoxide groups are highly reactive and can undergo various ring-opening reactions, making DEOA a versatile building block for organic synthesis .

Research Applications:

DEOA is being explored for various scientific research applications, including:

  • Polymer Chemistry: The epoxide groups in DEOA can be used to create cross-linked polymers with unique properties, such as improved thermal stability and mechanical strength. These polymers have potential applications in various fields, including coatings, adhesives, and drug delivery systems .
  • Biomedical Research: DEOA's ability to undergo ring-opening reactions makes it a potential candidate for developing new drugs and bioactive molecules. Researchers are investigating its potential applications in areas like cancer treatment and anti-inflammatory therapies .
  • Material Science: DEOA can be incorporated into various materials to improve their properties, such as enhancing their adhesion or flame retardancy. This opens up possibilities for developing new materials with specific functionalities for various applications .

Methyl 9,10-12,3-diepoxystearate is a fatty acid derivative characterized by the presence of two epoxy groups located at positions 9, 10, 12, and 13 of the carbon chain. This compound is derived from stearic acid and is notable for its unique structural features that confer distinct chemical properties. It exists naturally in certain vegetable oils, such as sunflower oil, and plays a significant role in various biological processes due to its reactive epoxide groups .

  • Ring Opening Reactions: The epoxide rings can be opened in the presence of nucleophiles, leading to the formation of diols or other functionalized compounds.
  • Hydrolysis: Under acidic or basic conditions, the epoxide can be hydrolyzed to yield hydroxylated fatty acids.
  • Polymerization: The epoxide groups can participate in polymerization reactions, making this compound useful in the synthesis of polyesters and other polymeric materials .

Methyl 9,10-12,3-diepoxystearate exhibits various biological activities due to its structural characteristics. It has been shown to possess:

  • Antioxidant Properties: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity: Studies indicate that it may inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations.
  • Potential Anti-inflammatory Effects: Some research suggests that it may modulate inflammatory pathways, although further studies are needed to confirm these effects .

The synthesis of methyl 9,10-12,3-diepoxystearate typically involves:

  • Epoxidation of Fatty Acids: The starting material is often oleic acid or linoleic acid. Epoxidation can be achieved using hydrogen peroxide in the presence of an acid catalyst.
  • Sequential Reactions: Following epoxidation, further reactions such as hydrogenolysis may be employed to refine the product and enhance yield .
  • Biocatalytic Methods: Enzymatic approaches can also be utilized for more selective transformations, offering a greener alternative to traditional chemical methods .

Methyl 9,10-12,3-diepoxystearate finds applications in several fields:

  • Cosmetics and Personal Care Products: Its moisturizing and skin-conditioning properties make it suitable for use in creams and lotions.
  • Food Industry: It may serve as an emulsifier or stabilizer in food formulations.
  • Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic applications .

Interaction studies have shown that methyl 9,10-12,3-diepoxystearate can interact with various biomolecules:

  • Proteins: It may form adducts with proteins through nucleophilic attack on the epoxide groups.
  • Lipids: The compound can influence lipid metabolism by participating in lipid peroxidation processes.
  • Cellular Signaling Pathways: Research indicates that it might modulate signaling pathways related to inflammation and cell survival .

Several compounds share structural similarities with methyl 9,10-12,3-diepoxystearate. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
Methyl 9,10-dihydroxyoctadecanoateContains two hydroxyl groupsLess reactive than diepoxystearate
Methyl linoleateContains one double bondLacks epoxy groups; primarily used for energy
Methyl oleateContains one double bondCommonly used as a lubricant and surfactant
Methyl ricinoleateContains one hydroxyl groupExhibits strong anti-inflammatory properties

Methyl 9,10-12,3-diepoxystearate stands out due to its dual epoxy functionalities that enhance its reactivity compared to similar compounds. This unique feature allows it to participate in diverse

Methyl 9,10-12,3-diepoxystearate is a medium-chain fatty acid derivative with the molecular formula C₁₈H₃₂O₄ and a molecular weight of 312.44 g/mol. The compound’s systematic IUPAC name is methyl 9,10;12,13-diepoxyoctadecanoate, reflecting the positions of its two epoxide groups on the 18-carbon stearic acid backbone. The "methyl" prefix denotes the esterification of the carboxylic acid group with methanol, while "diepoxystearate" indicates the substitution of two double bonds in the parent linoleic acid with epoxide functionalities.

Common synonyms include:

  • Diepoxylinoleic acid
  • Methyl diepoxystearate
  • 9,10;12,13-Diepoxyoctadecanoic acid methyl ester.

The compound’s structure features two cis-configured epoxide rings at the 9,10 and 12,13 positions, which confer high reactivity toward nucleophiles and electrophiles.

Historical Context in Lipid Epoxidation Research

The study of lipid epoxidation dates to the early 20th century, with Nikolai Prilezhaev’s pioneering work on alkene epoxidation using peracids. However, lipid-derived epoxides like methyl 9,10-12,3-diepoxystearate gained prominence in the mid-20th century as researchers explored their roles in polymer chemistry and oxidative stress biology.

Key milestones include:

  • 1950s: Development of the Prilezhaev method for industrial-scale epoxidation of vegetable oils.
  • 1980s: Discovery of cytochrome P450-mediated epoxidation of polyunsaturated fatty acids (PUFAs) in mammalian systems.
  • 2000s: Advances in enzymatic epoxidation using lipases and hydrogen peroxide, enabling greener synthesis routes.

The compound’s dual role as a synthetic intermediate and a biologically active metabolite has positioned it at the intersection of organic chemistry and biochemistry.

XLogP3

4.6

Other CAS

3012-69-9

Wikipedia

9,10-12,13-Diepoxyoctadecanoate

Dates

Modify: 2023-08-15

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